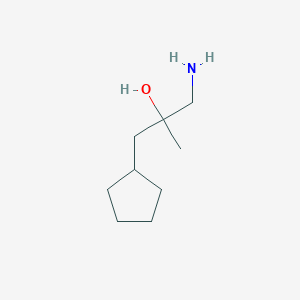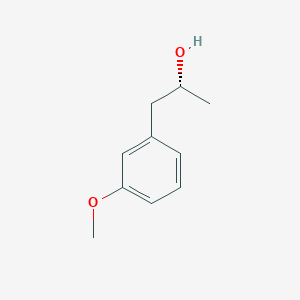
(R)-1-(3-Methoxyphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(3-methoxyphenyl)propan-2-ol: is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanol chain. The compound’s stereochemistry is denoted by the (2R) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(3-methoxyphenyl)propan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-bromoanisole reacts with a suitable Grignard reagent to form the desired product. Another method includes the reduction of the corresponding ketone using a chiral reducing agent to ensure the (2R) configuration is obtained.
Industrial Production Methods: Industrial production of (2R)-1-(3-methoxyphenyl)propan-2-ol often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for further applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2R)-1-(3-methoxyphenyl)propan-2-ol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-methoxyphenylpropan-2-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenylpropanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (2R)-1-(3-methoxyphenyl)propan-2-ol is used as a chiral building block in organic synthesis. Its enantiomeric purity makes it valuable for the synthesis of other chiral compounds.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological activity.
Medicine: The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity for efficacy and safety.
Industry: In the industrial sector, (2R)-1-(3-methoxyphenyl)propan-2-ol is used in the production of fine chemicals and as a precursor for various synthetic materials.
Mecanismo De Acción
The mechanism by which (2R)-1-(3-methoxyphenyl)propan-2-ol exerts its effects depends on its application. In
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(2R)-1-(3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7-8,11H,6H2,1-2H3/t8-/m1/s1 |
Clave InChI |
JNKFBLWILRREOG-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](CC1=CC(=CC=C1)OC)O |
SMILES canónico |
CC(CC1=CC(=CC=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




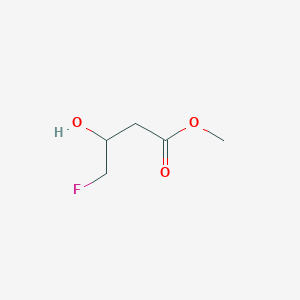
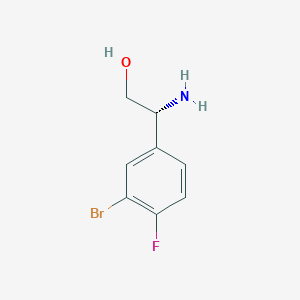


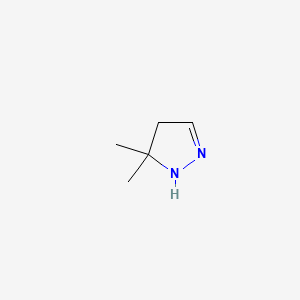


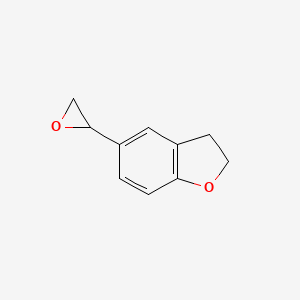


![Ethyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B13583774.png)
